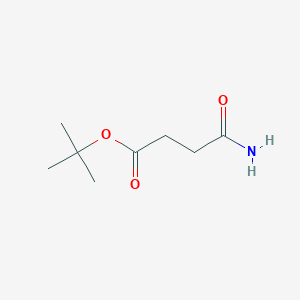

Tert-butyl 3-carbamoylpropanoate

Description

Tert-butyl 3-carbamoylpropanoate is an organic compound with the molecular formula C8H15NO3. It is a derivative of propanoic acid and contains a tert-butyl ester group and a carbamoyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

tert-butyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFXZXIPZBUHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-carbamoylpropanoate can be synthesized through several methods. One common method involves the reaction of tert-butyl acrylate with a carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired product after purification .

Another method involves the transesterification of tert-butyl acetate with a carbamoyl compound under acidic or basic conditions. This method is often used in industrial settings due to its efficiency and scalability .

Industrial Production Methods

In industrial production, this compound is often synthesized using a continuous flow reactor. This method allows for precise control of reaction conditions and yields high-purity products. The use of catalysts such as palladium or platinum can further enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-carbamoylpropanoate undergoes various chemical reactions, including:

Substitution: The carbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Tert-butyl 3-carbamoylpropanoic acid.

Reduction: Tert-butyl 3-aminopropanoate.

Substitution: Various substituted carbamoylpropanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-carbamoylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in enzymatic and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl acetate: Similar in structure but lacks the carbamoyl group.

Tert-butyl carbamate: Contains a carbamoyl group but lacks the propanoate moiety.

Tert-butyl 3-aminopropanoate: A reduction product of tert-butyl 3-carbamoylpropanoate.

Uniqueness

This compound is unique due to the presence of both the tert-butyl ester and carbamoyl groups, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research .

Biological Activity

Tert-butyl 3-carbamoylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl esters with appropriate amines in the presence of coupling agents. The process can yield various derivatives that may exhibit different biological activities. The general synthetic pathway includes:

- Formation of the Carbamate : Reacting tert-butyl alcohol with isocyanates to form carbamate derivatives.

- Acylation : Introducing acyl groups through acyl chloride reactions to enhance biological activity.

- Purification : Utilizing chromatography techniques to isolate pure compounds for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. Research indicates that certain analogs exhibit significant inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells such as MCF-10A.

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation signals. For instance, compounds derived from tert-butyl esters were found to suppress growth in MDA-MB-231 cells effectively, although they showed reduced potency compared to established chemotherapeutics like tamoxifen .

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties, particularly against amyloid-beta-induced toxicity in astrocytes—a model for Alzheimer's disease.

- Protective Mechanism : In vitro studies demonstrated that certain derivatives could reduce TNF-α levels and oxidative stress markers in astrocytes exposed to amyloid-beta 1-42. This suggests a multi-target approach to modulate inflammatory responses and protect neuronal health .

Case Study 1: Breast Cancer Cell Lines

A study synthesized several tert-butyl esters and evaluated their effects on breast cancer cell lines. The results indicated that specific derivatives exhibited comparable efficacy to leading treatments like olaparib and tamoxifen, highlighting their potential as novel therapeutic agents .

Case Study 2: Neuroprotection in Alzheimer’s Models

In another investigation, a derivative of this compound was tested on astrocytes under amyloid-beta stress conditions. The compound showed a moderate protective effect, reducing cell death by approximately 20% compared to controls treated solely with amyloid-beta . This underscores the compound's potential role in developing treatments for neurodegenerative diseases.

Data Summary

| Property | Finding |

|---|---|

| Anticancer Activity | Inhibits growth in MCF-7, SK-BR-3, MDA-MB-231 |

| Neuroprotective Activity | Reduces TNF-α levels in astrocytes |

| Mechanism | Induces apoptosis; modulates inflammatory responses |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-carbamoylpropanoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via carbamate formation or conjugate addition. For example, coupling 3-aminopropanoic acid derivatives with tert-butyl protecting agents under anhydrous conditions. A key approach involves Rh-catalyzed asymmetric conjugate addition of arylboronic acids to unsaturated tert-butyl esters, using chiral diene ligands to control enantioselectivity . Reaction parameters like solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (1–5 mol%) critically impact yield and stereochemical outcomes.

Q. What purification techniques are recommended for tert-butyl 3-carbamoylpropanoate to achieve high purity?

- Methodology : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively removes by-products. Recrystallization using ethanol/water mixtures (4:1 v/v) at low temperatures (4°C) enhances crystalline purity. Monitor via TLC (Rf ~0.3 in ethyl acetate) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can basic structural characterization of tert-butyl 3-carbamoylpropanoate be performed?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows tert-butyl singlet at δ 1.4 ppm and carbamoyl NH signals at δ 5.8–6.2 ppm. ¹³C NMR confirms the carbonyl group (C=O) at ~170 ppm .

- IR : Stretching vibrations for amide (N–H at ~3300 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can asymmetric Rh-catalyzed conjugate addition be optimized for synthesizing enantioenriched derivatives?

- Methodology : Use chiral diene ligands (e.g., (R)-BINAP) to enhance enantiomeric excess (ee >95%). Optimize solvent (toluene or DMF), temperature (−20°C to RT), and stoichiometry (1.2 equiv arylboronic acid). Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. What dynamic NMR techniques are applicable to study conformational flexibility of the tert-butyl group in solution?

- Methodology : Variable-temperature ¹H NMR (VT-NMR) at 233–298 K in CD₂Cl₂ reveals axial-equatorial isomerism of the tert-butyl group. DFT calculations with explicit solvent models (e.g., COSMO-RS) correlate experimental shifts with thermodynamic stability .

Q. How does the tert-butyl group influence stability under acidic or basic conditions?

- Methodology : The tert-butyl carbamate is stable in mild acidic conditions (pH >3) but hydrolyzes in strong acids (e.g., HCl/dioxane) to release free amines. Under basic conditions (pH >10), saponification of the ester moiety occurs. Kinetic studies via LC-MS quantify degradation products .

Data Contradictions and Safety Considerations

Q. How should researchers address discrepancies in safety data across SDS for tert-butyl carbamate derivatives?

- Analysis : While some SDS report "no known hazards" , others recommend PPE (gloves, goggles) and ventilation due to potential respiratory irritation . Always cross-reference multiple SDS and conduct risk assessments using tools like ECHA’s Chemical Safety Assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.